molecular formula C9H8Cl2 B1330023 3,5-Dichloro-alpha-methylstyrene CAS No. 68575-36-0

3,5-Dichloro-alpha-methylstyrene

Cat. No. B1330023
CAS RN: 68575-36-0
M. Wt: 187.06 g/mol
InChI Key: CSXMJJOTTRDXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-alpha-methylstyrene is a chemical compound with the molecular formula C9H8Cl2 . It is also known as 1,3-Dichloro-5-(1-methylethenyl)-benzene .


Synthesis Analysis

The synthesis of 3,5-Dichloro-alpha-methylstyrene involves the isopropylation of an m/p-dichlorobenzene mixture, isomerization of the resulting alkylation mixture, and subsequent side chain bromination .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-alpha-methylstyrene consists of nine carbon atoms, eight hydrogen atoms, and two chlorine atoms . The molecular weight is 187.06 g/mol.

Scientific Research Applications

Summary of Application

3,5-Dichloro-alpha-methylstyrene is used as an intermediate in the synthesis of various organic compounds .

Methods of Application

The compound can be prepared from alpha-bromo-3,5-dichlorocumene by reaction with alkali metal hydroxide solutions .

Results or Outcomes

The resulting 3,5-Dichloro-alpha-methylstyrene can then be used to synthesize other organic compounds .

Agrochemical Production

Summary of Application

Trifluoromethylpyridines (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients, can be synthesized using 3,5-Dichloro-alpha-methylstyrene .

Methods of Application

2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, is synthesized using 3,5-Dichloro-alpha-methylstyrene .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

α-Methylstyrene in Plasticizers, Resins, and Polymers

Summary of Application

α-Methylstyrene (AMS) is a precursor to plasticizers, resins, and polymers .

Methods of Application

AMS can be produced by dehydrogenation of cumene . It can also be formed as a byproduct in a variation of the cumene process .

Results or Outcomes

The homopolymer obtained from this monomer, poly (α-methylstyrene), is unstable, being characterized by a low ceiling temperature of 65 C .

α-Methylstyrene in Plasticizers, Resins, and Polymers

Summary of Application

α-Methylstyrene (AMS) is a precursor to plasticizers, resins, and polymers .

Methods of Application

AMS can be produced by dehydrogenation of cumene . It can also be formed as a byproduct in a variation of the cumene process .

Results or Outcomes

The homopolymer obtained from this monomer, poly (α-methylstyrene), is unstable, being characterized by a low ceiling temperature of 65 C .

Safety And Hazards

The safety data sheet for alpha-Methylstyrene, a related compound, indicates that it is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness, or dizziness. It is suspected of causing cancer and damaging fertility or the unborn child .

properties

IUPAC Name

1,3-dichloro-5-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXMJJOTTRDXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071698
Record name 3,5-Dichloro-.alpha.-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-alpha-methylstyrene

CAS RN

68575-36-0
Record name 1,3-Dichloro-5-(1-methylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68575-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-alpha-methylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068575360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dichloro-5-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dichloro-.alpha.-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-α-methylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Dichloro-alpha-methylstyrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8RH4UX8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-Bromo-3,5-dichlorobenzene is reacted with magnesium in a solvent and acetone is added to react it with the reaction product and a mineral acid is added to hydrolyze the resulting α-(3,5-dichlorophenyl) isopropoxymagnesium bromide and then, the product is dehydrated to obtain 3,5-dichloro-α-methylstyrene. 3,5-Dichloro-α-methylstyrene is useful intermediate for various agricultural chemicals, medicines and dyes and also useful monomer for rubbers, plastics and resins.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
α-(3,5-dichlorophenyl) isopropoxymagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.